molecular formula C26H17ClO6 B4031798 9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one

9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B4031798
M. Wt: 460.9 g/mol
InChI Key: ZGSFACZQHQGFID-UHFFFAOYSA-N
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Description

This compound is a xanthen-3-one derivative, which is a class of organic compounds known for their diverse range of biological activities. The presence of the 2-chlorobenzyl group and the trihydroxy substitutions on the xanthen-3-one core could potentially influence its properties and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-chlorobenzyl halide with a phenol to form the 2-chlorobenzyl ether component. The xanthen-3-one core could potentially be synthesized via a condensation reaction of a suitable phenol and a 1,3-diketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the xanthen-3-one core, which consists of two fused six-membered aromatic rings and a five-membered ring containing a carbonyl group. The 2-chlorobenzyl group would be attached to one of the phenyl rings via an ether linkage .


Chemical Reactions Analysis

As a xanthen-3-one derivative, this compound could potentially undergo a variety of chemical reactions. The ether linkage could be cleaved under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ether and carbonyl groups, as well as the hydroxyl groups, could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many xanthen-3-one derivatives are known to interact with enzymes and receptors in the body, influencing various biological pathways .

Future Directions

The study of xanthen-3-one derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

Properties

IUPAC Name

9-[4-[(2-chlorophenyl)methoxy]phenyl]-2,6,7-trihydroxyxanthen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClO6/c27-19-4-2-1-3-15(19)13-32-16-7-5-14(6-8-16)26-17-9-20(28)22(30)11-24(17)33-25-12-23(31)21(29)10-18(25)26/h1-12,28-30H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFACZQHQGFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one
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9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one
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9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one
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9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one
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9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one
Reactant of Route 6
9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one

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